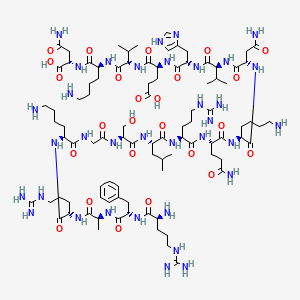
5-Norbornen-2-essigsäure-Succinimidylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Norbornene-2-acetic acid succinimidyl ester, also known as 5-Norbornene-2-acetic acid succinimidyl ester, is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.266. The purity is usually 95%.
BenchChem offers high-quality 5-Norbornene-2-acetic acid succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Norbornene-2-acetic acid succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioorthogonale Chemie
5-Norbornen-2-essigsäure-Succinimidylester wird in der bioorthogonalen Chemie eingesetzt, wo er mit aminhaltigen Verbindungen wie Lysinresten an Proteinen/Peptiden reagiert. Diese Reaktion ist Teil einer inversen elektronenarmen Diels-Alder-Cycloaddition, die schnell und selektiv ist und sie daher für biologische Bildgebungsanwendungen nützlich macht .
Biologische Bildgebung
Die Fähigkeit der Verbindung, an bioorthogonalen Reaktionen teilzunehmen, macht sie wertvoll für die biologische Bildgebung. Sie kann verwendet werden, um Biomoleküle effizient mit organischen Farbstoffen oder Quantenpunkten (QDs) zu markieren, was die Bildgebungstechniken für Forschungszwecke verbessert .
Protein- und Peptidmodifikation
Die Succinimidylestergruppe der Verbindung reagiert mit Aminen, wodurch Proteine und Peptide modifiziert werden können. Diese Modifikation kann verwendet werden, um die Proteinfunktion, -wechselwirkungen und -struktur zu untersuchen .
Wirkmechanismus
Target of Action
The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides . The succinimidyl ester group of the compound is designed to react with these targets.
Mode of Action
The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides . This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.
Biochemical Pathways
The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction . Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.
Result of Action
The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide . This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization .
Biochemische Analyse
Biochemical Properties
The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester can react with amine-containing compounds such as lysine residues on proteins/peptides . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules.
Molecular Mechanism
5-Norbornene-2-acetic acid succinimidyl ester has been shown to react with 1,2,4,5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This bioorthogonal reaction has been demonstrated to be useful in biological imaging applications .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNOQQTUYLDKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Dimethylamino)phenyl]methanesulfonyl chloride](/img/structure/B571460.png)




